molecular formula C12H18O2 B7846476 1-(4-Methoxy-3-methylphenyl)-1-butanol

1-(4-Methoxy-3-methylphenyl)-1-butanol

Cat. No.: B7846476
M. Wt: 194.27 g/mol
InChI Key: UEXQDICGQHOKFA-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-1-butanol is an organic compound belonging to the class of phenylalkanols. It features a phenyl ring substituted with a methoxy group and a methyl group, as well as a butanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-1-butanol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 4-methoxy-3-methylphenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butyl bromide followed by hydrolysis to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-1-butanol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-1-butanone.

  • Reduction: The compound can be reduced to form the corresponding alkane.

  • Substitution Reactions: The methoxy and methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

  • Oxidation: 1-(4-methoxy-3-methylphenyl)-1-butanone

  • Reduction: 1-(4-methoxy-3-methylphenyl)-butane

  • Substitution Reactions: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-1-butanol has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

1-(4-Methoxy-3-methylphenyl)-1-butanol is similar to other phenylalkanols, such as:

  • 1-(3-Methoxy-4-methylphenyl)-1-propanol

  • 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone

  • 1-(4-Methoxy-3-methylphenyl)-ethanol

Uniqueness: What sets this compound apart is its specific combination of functional groups and the length of its alkyl chain, which can influence its reactivity and physical properties.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h6-8,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXQDICGQHOKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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